{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid
CAS No.: 79868-75-0
Cat. No.: VC3786737
Molecular Formula: C15H17N3O6
Molecular Weight: 335.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79868-75-0 |
|---|---|
| Molecular Formula | C15H17N3O6 |
| Molecular Weight | 335.31 g/mol |
| IUPAC Name | 2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C15H17N3O6/c1-2-17-7-8-18(13(21)12(17)20)15(24)16-11(14(22)23)9-3-5-10(19)6-4-9/h3-6,11,19H,2,7-8H2,1H3,(H,16,24)(H,22,23) |
| Standard InChI Key | IPARGUVYMOMVNU-UHFFFAOYSA-N |
| SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
| Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid features a complex structure consisting of several key components. The primary structural elements include:
-
A 2,3-dioxopiperazine ring with an ethyl substituent at position 4
-
A carbonyl linking group
-
An amino functionality serving as a bridge
-
A 4-hydroxyphenylacetic acid moiety
The compound has the molecular formula C15H17N3O6, reflecting its carbon framework, hydrogen content, nitrogen functionalities, and oxygen-containing groups . The three nitrogen atoms are found within the piperazine ring system and as part of the carboxamide linkage. The six oxygen atoms are distributed among the dioxopiperazine ring, carboxyl groups, and the phenolic hydroxyl group.
Physical and Chemical Properties
The physical and chemical properties of {[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of {[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid
The compound contains multiple functional groups, including a carboxylic acid, amide linkages, a phenolic hydroxyl group, and a dioxopiperazine ring system. These diverse functional groups contribute to its chemical reactivity and potential for chemical modifications, making it valuable as a synthetic intermediate.
Stereochemistry
An important characteristic of this compound is its stereochemistry. When in its optically active form, it possesses a chiral center at the alpha carbon adjacent to the carboxylic acid group. The biologically relevant form typically has the (R)-configuration, denoted in many sources as (R)-(-)-α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-4-hydroxybenzeneacetic acid . The stereochemistry is crucial for its biological activity and application in pharmaceutical synthesis, as the specific three-dimensional arrangement of atoms determines its ability to participate effectively in biochemical processes and synthetic transformations.
Applications
Role in Antibiotic Synthesis
The primary application of {[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid lies in pharmaceutical synthesis, specifically as an intermediate in the production of cefoperazone, an important third-generation cephalosporin antibiotic . Cefoperazone is valued for its broad-spectrum activity against many gram-positive and gram-negative bacteria and is used clinically to treat various infections.
The compound serves as a key structural component in cefoperazone, contributing to both the antibiotic's chemical structure and its pharmacological properties. The precise stereochemistry of the compound is critical in this application, as it affects the three-dimensional structure of the resulting antibiotic and consequently its interaction with biological targets.
In the pharmaceutical industry, this compound is recognized as "Cefoperazone Impurity 2" or "Cefoperazone Sodium Intermediate," highlighting its significance in the production and quality control of cefoperazone . The detection and quantification of this compound are important aspects of pharmaceutical quality assurance, as it may be present as an impurity in cefoperazone formulations.
Research Findings and Developments
Research on {[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid has primarily focused on its role in pharmaceutical chemistry, particularly in relation to cefoperazone and related antibiotics. The compound's significance in this context is evidenced by its inclusion in chemical databases and its commercial availability from specialized suppliers .
The compound also appears in research related to asymmetric synthesis and chiral building blocks, as indicated by categorizations in chemical databases . This suggests ongoing interest in its stereochemical properties and potential applications in stereoselective synthetic methodologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume